molecular formula C21H25NO4 B15246467 Methyl 4-(N-t-butoxycarbonylaminomethyl)-2-(2-methylphenyl)benzoate

Methyl 4-(N-t-butoxycarbonylaminomethyl)-2-(2-methylphenyl)benzoate

Cat. No.: B15246467
M. Wt: 355.4 g/mol
InChI Key: ARNVCNKUGQMOLS-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester is a complex organic compound with a unique structure that includes a biphenyl core, carboxylic acid, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester typically involves multi-step organic reactions One common method includes the esterification of [1,1’-Biphenyl]-2-carboxylic acid with methanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and protection-deprotection strategies to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound and its derivatives may have potential as therapeutic agents. Research is ongoing to explore their efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that can interact with enzymes and receptors. The biphenyl core can facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-2-carboxylic acid: Lacks the ester and dimethylethoxycarbonyl groups, making it less versatile in chemical reactions.

    [1,1’-Biphenyl]-2-carboxylic acid methyl ester: Similar but lacks the dimethylethoxycarbonyl group, affecting its reactivity and applications.

    [1,1’-Biphenyl]-2-carboxylic acid tert-butyl ester: Similar structure but with a different ester group, influencing its stability and reactivity.

Uniqueness

The presence of the dimethylethoxycarbonyl group in [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester provides unique reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C21H25NO4/c1-14-8-6-7-9-16(14)18-12-15(10-11-17(18)19(23)25-5)13-22-20(24)26-21(2,3)4/h6-12H,13H2,1-5H3,(H,22,24)

InChI Key

ARNVCNKUGQMOLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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